Cas no 1663511-19-0 (Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate)

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate Chemical and Physical Properties
Names and Identifiers
-
- 1-(Boc-amino)-3-(Cbz-amino)-cyclohexane
- rel-Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
- benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate
- SB40641
- Benzyl tert-butyl cyclohexane-1,3-diyldicarbamate
- Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate
- benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate
- 1298101-46-8
- starbld0000676
- SCHEMBL12667212
- Benzyl N-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
- 1663511-19-0
- CS-WAA0216
- D77949
- benzyl N-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
-
- Inchi: 1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)
- InChI Key: WBCJCRHCNGJQOY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCCC(C1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 348.20490738g/mol
- Monoisotopic Mass: 348.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 76.7
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114908-250mg |
benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate |
1663511-19-0 | 97% | 250mg |
¥7200 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114908-1g |
benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate |
1663511-19-0 | 97% | 1g |
¥14400 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114908-100mg |
benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate |
1663511-19-0 | 97% | 100mg |
¥4680 | 2023-04-15 | |
Ambeed | A1178066-1g |
Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate |
1663511-19-0 | 98% | 1g |
$1630.0 | 2024-04-23 |
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate Related Literature
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
Additional information on Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate: A Comprehensive Overview
Benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate, with the CAS number 1663511-19-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two carbamate groups. The stereochemistry of the molecule, specifically the (1S,3S) configuration, plays a crucial role in its physical and chemical properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclohexane diol derivative. Subsequent steps involve the conversion of hydroxyl groups into carbamate functionalities using benzyl and tert-butyl groups. The stereochemistry of the molecule is carefully controlled during the synthesis to ensure the desired (1S,3S) configuration. Recent advancements in asymmetric synthesis techniques have made it possible to achieve higher enantiomeric excess in the production of this compound, which is critical for its application in chiral recognition studies.
One of the most promising applications of benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate lies in its use as a chiral ligand in asymmetric catalysis. The compound's ability to induce high enantioselectivity in various catalytic reactions has been extensively studied. For instance, researchers have demonstrated its effectiveness in asymmetric hydrogenation reactions, where it serves as a chiral auxiliary to control the stereochemistry of the product. This property makes it a valuable tool in the development of enantiopure pharmaceuticals and fine chemicals.
In addition to its role in catalysis, this compound has also been explored for its potential in polymer science. The dicarbamate functionality can act as a crosslinking agent in polymer networks, leading to materials with improved mechanical properties. Recent studies have focused on its application in biodegradable polymers, where its ability to undergo controlled degradation under specific conditions makes it an attractive candidate for sustainable materials development.
The pharmacological properties of benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate have also been investigated. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant activities due to its structural similarity to known bioactive compounds. However, further research is needed to fully understand its bioavailability and efficacy in vivo.
From an environmental perspective, the compound's biodegradability and eco-toxicological profile have been assessed under various conditions. Results indicate that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with current regulatory standards for eco-friendly chemical compounds.
In conclusion, benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in asymmetric catalysis and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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